5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL
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Overview
Description
5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL is a heterocyclic compound that features a pyrazolo[3,4-B]pyridine core substituted with a bromine atom at the 5-position and a 4-methoxybenzyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(4-methoxybenzyloxy)pyridine
- 5-Bromo-2-(4-methoxybenzylamino)pyrimidine
- 5-(5-Bromopyrrolo[2,3-b]pyridin-3-yl)-N-(3-methoxybenzyl)-1,3,4-oxadiazol-2-amine
Uniqueness
5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL is unique due to its specific substitution pattern and the presence of both a bromine atom and a 4-methoxybenzyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12BrN3O2 |
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Molecular Weight |
334.17 g/mol |
IUPAC Name |
5-bromo-2-[(4-methoxyphenyl)methyl]-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C14H12BrN3O2/c1-20-11-4-2-9(3-5-11)7-18-8-10-6-12(15)14(19)16-13(10)17-18/h2-6,8H,7H2,1H3,(H,16,17,19) |
InChI Key |
YZLNWJXQUQVXOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C3C=C(C(=O)NC3=N2)Br |
Origin of Product |
United States |
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